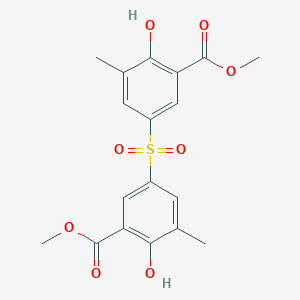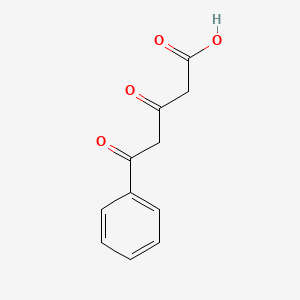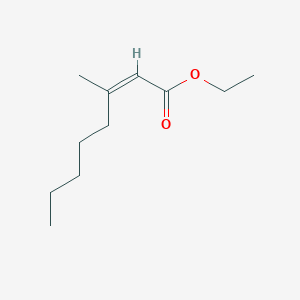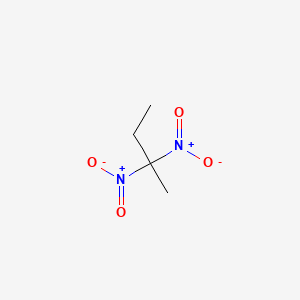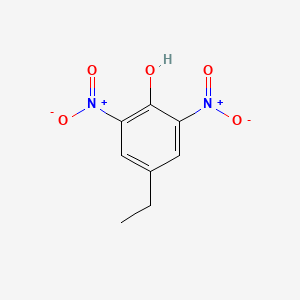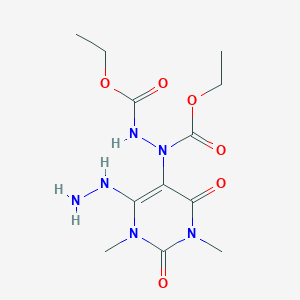
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of hydrazine and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce various hydrazine compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its hydrazine groups make it a valuable tool for probing biological systems and understanding biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl 2,6-dimethyl-4-(1-(2-hydroxyethyl)pyridin-3-yl)pyridine-3,5-dicarboxylate
- Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is unique due to its combination of hydrazine and pyrimidine functional groups. This combination provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
18969-82-9 |
|---|---|
Fórmula molecular |
C12H20N6O6 |
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
ethyl N-(ethoxycarbonylamino)-N-(4-hydrazinyl-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C12H20N6O6/c1-5-23-10(20)15-18(12(22)24-6-2)7-8(14-13)16(3)11(21)17(4)9(7)19/h14H,5-6,13H2,1-4H3,(H,15,20) |
Clave InChI |
YPRDUNGRXYKYMC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NN(C1=C(N(C(=O)N(C1=O)C)C)NN)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


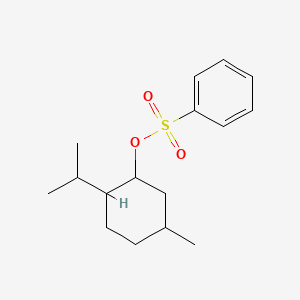


![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
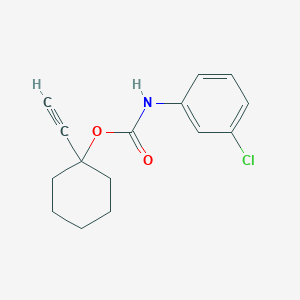
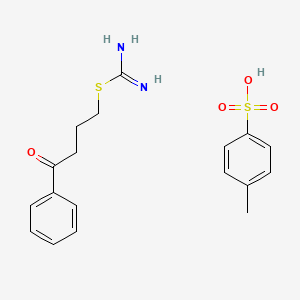
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
